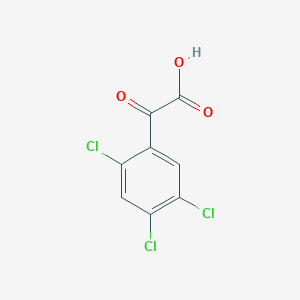
2-Oxo-2-(2,4,5-trichlorophenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H3Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a 2,4,5-trichlorophenyl group and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-(3,4,5-trichlorophenyl)acetic acid
- 2-Oxo-2-(2,3,4-trichlorophenyl)acetic acid
- 2-Oxo-2-(2,4,6-trichlorophenyl)acetic acid
Uniqueness
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H3Cl3O3 |
|---|---|
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2-oxo-2-(2,4,5-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H3Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2H,(H,13,14) |
InChI-Schlüssel |
FKZPSBVUQSEFGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


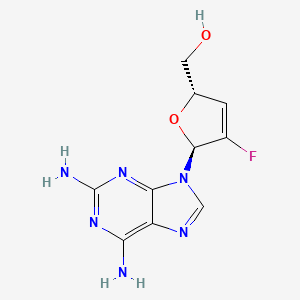

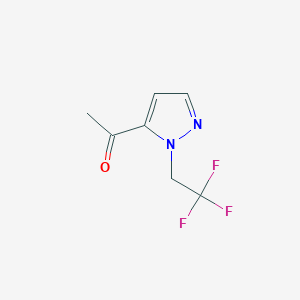
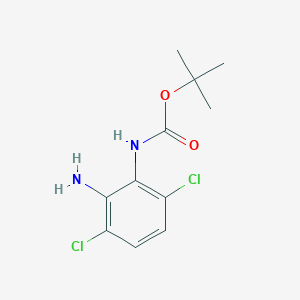

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
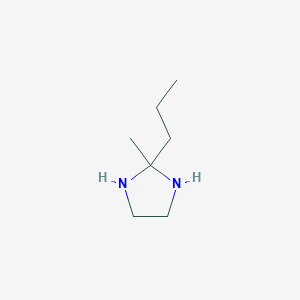
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
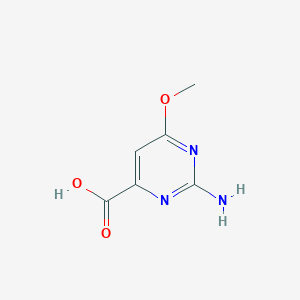
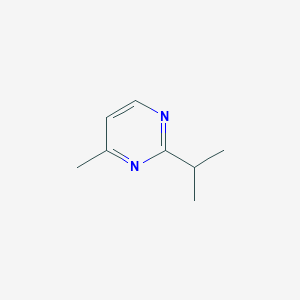
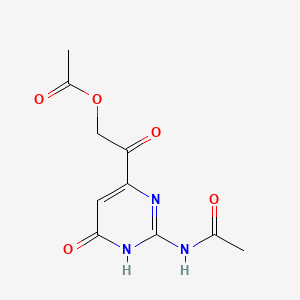
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
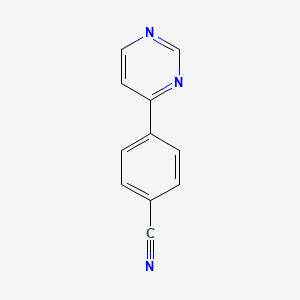
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)
